molecular formula C5H10ClNO B1475367 2-Methylpyrrolidin-3-one hydrochloride CAS No. 1888879-04-6

2-Methylpyrrolidin-3-one hydrochloride

Cat. No.: B1475367
CAS No.: 1888879-04-6
M. Wt: 135.59 g/mol
InChI Key: UHWLTDZLFWQSHN-UHFFFAOYSA-N
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Description

2-Methylpyrrolidin-3-one hydrochloride is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Scientific Research Applications

2-Methylpyrrolidin-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of polymers, resins, and as a solvent in various industrial processes.

Safety and Hazards

2-Methyl-3-pyrrolidinone hydrochloride is considered hazardous, with potential risks related to flammability, skin corrosion/irritation, and reproductive toxicity .

Biochemical Analysis

Biochemical Properties

2-Methyl-3-pyrrolidinone hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, pyrrolidinone derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities . The interactions of 2-Methyl-3-pyrrolidinone hydrochloride with these biomolecules are primarily through binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.

Cellular Effects

2-Methyl-3-pyrrolidinone hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidinone derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 2-Methyl-3-pyrrolidinone hydrochloride can alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-3-pyrrolidinone hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, pyrrolidinone derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 2-Methyl-3-pyrrolidinone hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-pyrrolidinone hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can remain stable under certain conditions, but may degrade over time, leading to a reduction in their biological activity . Long-term exposure to 2-Methyl-3-pyrrolidinone hydrochloride can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 2-Methyl-3-pyrrolidinone hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including damage to tissues and organs . Studies have shown that there is a threshold dose beyond which the adverse effects of 2-Methyl-3-pyrrolidinone hydrochloride become more pronounced, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-Methyl-3-pyrrolidinone hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it can be metabolized by enzymes involved in the detoxification of xenobiotics, leading to the formation of metabolites that are excreted from the body . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Methyl-3-pyrrolidinone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Methyl-3-pyrrolidinone hydrochloride within cells can influence its biological activity and effectiveness.

Subcellular Localization

2-Methyl-3-pyrrolidinone hydrochloride is localized to specific subcellular compartments, where it exerts its effects on cellular function. This localization is often directed by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular localization of 2-Methyl-3-pyrrolidinone hydrochloride can influence its activity and function, as it interacts with biomolecules within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolidin-3-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1,4-butanediol with ammonia or an amine under acidic conditions to form the pyrrolidinone ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The process includes the purification of the final product through crystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.

Major Products Formed:

    Oxidation: N-oxides of 2-Methyl-3-pyrrolidinone.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrrolidinone derivatives.

Comparison with Similar Compounds

    N-Methyl-2-pyrrolidone: A widely used solvent with similar structural features but different applications.

    2-Pyrrolidinone: Another pyrrolidinone derivative with applications in organic synthesis and pharmaceuticals.

    3-Pyrrolidinone: Similar in structure but with different reactivity and applications.

Uniqueness: 2-Methylpyrrolidin-3-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-methylpyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-5(7)2-3-6-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWLTDZLFWQSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1888879-04-6
Record name 2-methylpyrrolidin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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